Desidustat

Vue d'ensemble

Description

Le Desidustat est une nouvelle petite molécule inhibitrice de l’hydroxylase prolyl du facteur d’induction de l’hypoxie développée par Zydus Cadila. Il est principalement utilisé pour le traitement de l’anémie associée à la maladie rénale chronique. Ce composé agit en stabilisant le facteur d’induction de l’hypoxie, ce qui stimule la production d’érythropoïétine et l’érythropoïèse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Desidustat implique plusieurs étapes, à partir de la préparation de la structure de base de la quinoléine. Les étapes clés comprennent :

- Formation du noyau quinoléine par des réactions de cyclisation.

- Introduction de groupes fonctionnels tels que les groupes hydroxyle, carbonyle et amino.

- Réactions de couplage finales pour fixer les chaînes latérales.

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

- Optimisation des conditions de réaction pour maximiser le rendement et la pureté.

- Utilisation de réacteurs à haut rendement et de systèmes de purification.

- Mise en œuvre de mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité .

Analyse Des Réactions Chimiques

Types de réactions : Le Desidustat subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des dérivés de N-oxyde de quinoléine.

Réduction : Les réactions de réduction peuvent convertir les groupes carbonyle en groupes hydroxyle.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans le noyau quinoléine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.

Produits majeurs : Les produits majeurs formés à partir de ces réactions comprennent divers dérivés de la quinoléine avec différents groupes fonctionnels, qui peuvent être modifiés davantage pour des applications spécifiques .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la stabilisation du facteur d’induction de l’hypoxie et l’inhibition de l’hydroxylase prolyl.

Biologie : Étudié pour ses effets sur l’érythropoïèse et le métabolisme du fer.

Médecine : Principalement utilisé pour traiter l’anémie chez les patients atteints de maladie rénale chronique. Il est également étudié pour le traitement de l’anémie d’inflammation et de l’anémie induite par la chimiothérapie.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les voies du facteur d’induction de l’hypoxie .

Applications De Recherche Scientifique

Anemia in Chronic Kidney Disease (CKD)

Desidustat has been primarily studied for its efficacy in treating anemia associated with CKD. Clinical trials have demonstrated significant improvements in hemoglobin levels among patients receiving this compound compared to placebo.

- Phase 2 Studies : A randomized, double-blind study involving 117 CKD patients not on dialysis showed that this compound led to dose-dependent increases in hemoglobin levels. The mean increases were 1.57 g/dL, 2.22 g/dL, and 2.92 g/dL for doses of 100 mg, 150 mg, and 200 mg respectively over six weeks .

- Phase 3 Studies : In a multicenter trial involving 392 dialysis-dependent CKD patients, this compound was found to be noninferior to epoetin alfa, a standard treatment for anemia. The change in hemoglobin from baseline was comparable between the two groups, indicating that this compound is an effective alternative .

Chemotherapy-Induced Anemia

This compound is also being investigated for its role in managing anemia induced by chemotherapy. Preclinical models have shown that it can effectively increase hemoglobin levels in settings where chemotherapy leads to reduced erythropoiesis .

COVID-19 Related Anemia

Research has indicated potential applications of this compound in treating anemia associated with COVID-19 infections. Given the inflammatory response induced by the virus, which can lead to anemia, this compound's mechanism may help mitigate these effects by enhancing erythropoietin production and improving iron metabolism .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability and predictable absorption patterns. Studies have shown that it can effectively increase serum iron levels while decreasing hepcidin levels, which is crucial for iron regulation in anemia management .

- Safety : The safety profile of this compound has been favorable across various studies, with most adverse effects being mild and manageable. No serious adverse events were reported during clinical trials .

Case Studies and Real-World Evidence

A Phase IV study named DREAM-CKD is currently underway to gather real-world evidence on the long-term safety and efficacy of this compound in CKD patients with anemia. This study aims to evaluate various parameters including changes in hemoglobin levels, lipid profiles, and overall patient safety over a period of 52 weeks .

Comparative Analysis with Other Treatments

| Treatment | Mechanism | Efficacy in CKD Anemia | Safety Profile |

|---|---|---|---|

| This compound | HIF-PHI Inhibitor | Noninferior to epoetin | Generally well-tolerated |

| Epoetin Alfa | Erythropoiesis Stimulating Agent | Standard treatment | Risk of hypertension |

| Roxadustat | HIF-PHI Inhibitor | Approved in multiple markets | Similar safety concerns |

Mécanisme D'action

Le Desidustat inhibe les enzymes du domaine hydroxylase prolyl, ce qui conduit à la stabilisation du facteur d’induction de l’hypoxie. Cette stabilisation entraîne l’induction des gènes sensibles à l’hypoxie, ce qui stimule la production d’érythropoïétine endogène, améliore le métabolisme du fer et favorise l’érythropoïèse. Les cibles moléculaires comprennent les sous-unités du facteur d’induction de l’hypoxie et les enzymes du domaine hydroxylase prolyl .

Composés similaires :

- Roxadustat

- Daprodustat

- Vadadustat

Comparaison : Le this compound, comme les autres inhibiteurs de l’hydroxylase prolyl du facteur d’induction de l’hypoxie, stabilise le facteur d’induction de l’hypoxie pour stimuler l’érythropoïèse. Le this compound a montré des propriétés uniques lors des essais cliniques, comme une incidence plus faible des effets indésirables et un profil pharmacocinétique plus favorable. Contrairement à certains autres composés, le this compound a démontré une efficacité significative chez les patients atteints de maladie rénale chronique dépendants et non dépendants de la dialyse .

Le this compound se distingue par sa biodisponibilité orale et son potentiel à réduire le besoin d’agents stimulants de l’érythropoïèse injectables, ce qui en fait une alternative prometteuse pour le traitement de l’anémie .

Comparaison Avec Des Composés Similaires

- Roxadustat

- Daprodustat

- Vadadustat

Comparison: Desidustat, like other hypoxia-inducible factor-prolyl hydroxylase inhibitors, stabilizes hypoxia-inducible factor to stimulate erythropoiesis. this compound has shown unique properties in clinical trials, such as a lower incidence of adverse effects and a more favorable pharmacokinetic profile. Unlike some other compounds, this compound has demonstrated significant efficacy in both dialysis-dependent and non-dialysis-dependent chronic kidney disease patients .

This compound stands out due to its oral bioavailability and its potential to reduce the need for injectable erythropoiesis-stimulating agents, making it a promising alternative for anemia treatment .

Activité Biologique

Desidustat is a novel oral hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) developed primarily for treating anemia associated with chronic kidney disease (CKD). Its mechanism of action involves stabilizing hypoxia-inducible factors (HIFs), which play a crucial role in erythropoiesis, the process of producing red blood cells. This article delves into the biological activity of this compound, supported by clinical trial data, preclinical studies, and case studies.

This compound inhibits prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3), leading to the stabilization of HIF-α transcription factors. This stabilization enhances the transcription of erythropoietin (EPO), promoting increased red blood cell production. The drug's ability to mimic the physiological response to hypoxia makes it a promising alternative to traditional erythropoiesis-stimulating agents like epoetin alfa.

Phase 2 and Phase 3 Trials

- Phase 2 Study : A randomized, double-blind, placebo-controlled trial evaluated this compound in adult CKD patients not on dialysis. The study included 117 patients divided into four groups receiving different doses (100 mg, 150 mg, 200 mg) or placebo over six weeks. Results indicated:

-

Phase 3 Study : The DREAM-D trial compared this compound with epoetin alfa in dialysis-dependent CKD patients. Key findings included:

- Patient Population : 392 patients were randomized to receive either this compound or epoetin alfa.

- Efficacy : this compound demonstrated non-inferiority to epoetin with similar efficacy in maintaining hemoglobin levels between 10-12 g/dL.

- Safety Profile : Both treatments were well-tolerated with no significant adverse events reported .

Preclinical Studies

Preclinical research has shown that this compound can reduce acute and chronic kidney injury by decreasing fibrosis and inflammation in animal models. Studies conducted on rats and mice have demonstrated its potential to mitigate kidney damage associated with CKD .

Safety and Tolerability

This compound has been generally well-tolerated across various studies. In the Phase 2 trial, treatment-emergent adverse events were mild and infrequent, with no serious adverse events reported during the trials . Long-term safety assessments are ongoing to evaluate any potential risks associated with vascular calcification due to HIF stabilization .

Summary of Clinical Findings

| Study Type | Patient Population | Primary Endpoint | Results |

|---|---|---|---|

| Phase 2 | CKD patients not on dialysis | Change in hemoglobin after 6 weeks | Significant dose-dependent increases |

| Phase 3 (DREAM-D) | Dialysis-dependent CKD | Change in hemoglobin vs epoetin | Non-inferior efficacy; well-tolerated |

Propriétés

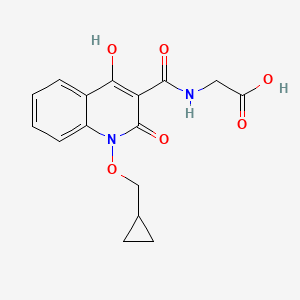

IUPAC Name |

2-[[1-(cyclopropylmethoxy)-4-hydroxy-2-oxoquinoline-3-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c19-12(20)7-17-15(22)13-14(21)10-3-1-2-4-11(10)18(16(13)23)24-8-9-5-6-9/h1-4,9,21H,5-8H2,(H,17,22)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRKQQLJYBAPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CON2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901337362 | |

| Record name | Desidustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The small molecule hypoxia-inducible factor, desidustat, inhibits the prolyl hydrozylase and stimulates erythropoiesis. It is currently being investigated against anemia of inflammation and COVID-19. | |

| Record name | Desidustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1616690-16-4 | |

| Record name | Desidustat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616690164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desidustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desidustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESIDUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y962PQA4KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does taleranol exert its estrogenic effects?

A1: While the precise mechanism is not fully elucidated in the provided research, taleranol, like other resorcylic acid lactones (RALs), likely exerts estrogenic effects by interacting with estrogen receptors. []

Q2: What are the downstream effects of taleranol's interaction with its target?

A2: Taleranol's interaction with estrogen receptors can lead to various downstream effects, particularly impacting reproductive processes. In ewes, exposure to zearalenone, which is metabolized to taleranol, has been linked to a lower ovulation rate. []

Q3: What is the molecular formula and weight of taleranol?

A3: While not explicitly stated in the provided research, taleranol shares the same molecular formula and weight as its diastereoisomer, zeranol, which is C18H26O5 with a molecular weight of 322.4 g/mol. [, , ]

Q4: What is known about the stability of taleranol under various storage conditions?

A4: Research indicates that taleranol, similar to zeranol, exhibits good stability in bovine urine under various storage conditions, including freezing, room temperature, and direct sunlight. []

Q5: Does taleranol possess any known catalytic properties or have industrial applications?

A5: The provided research focuses primarily on taleranol's presence as a metabolite and its analytical detection. No catalytic properties or industrial applications are mentioned.

Q6: Have there been any computational studies on taleranol?

A6: The provided research does not mention any specific computational studies or QSAR models developed for taleranol.

Q7: How does the structure of taleranol relate to its estrogenic potency compared to other RALs?

A7: Taleranol exhibits lower estrogenic potency compared to zeranol and other RALs like zearalenone, α-zearalenol, and zearalanone. This difference in potency is likely attributed to the stereochemistry at the C-7 position, where taleranol is the β-epimer. []

Q8: What are the regulatory implications of taleranol presence in food products?

A8: While taleranol itself might not have specific regulatory limits, its presence in food products, especially meat, is often considered alongside zeranol due to their metabolic relationship. The presence of taleranol, alongside zeranol, in a sample can help differentiate between illegal zeranol use and contamination from feed. [, , , , ]

Q9: What is known about the metabolism of taleranol in animals?

A9: Taleranol is a metabolite of zeranol, formed via in vivo biotransformation. Research indicates that taleranol can be further metabolized through glucuronidation and sulfation in the liver of rats and pigs. [] In veal calves, taleranol has been identified as a major metabolite of zeranol. []

Q10: Is there any information on taleranol resistance?

A10: The provided research does not discuss any specific resistance mechanisms related to taleranol.

Q11: What are the known toxicological effects of taleranol?

A11: The research mainly focuses on analytical methods and does not delve into the detailed toxicological profile of taleranol.

Q12: Are there any drug delivery strategies mentioned for taleranol?

A12: The provided research does not discuss any specific drug delivery strategies for taleranol.

Q13: What analytical methods are commonly employed for taleranol detection and quantification?

A13: Several analytical methods are employed for taleranol analysis, with GC-MS and LC-MS/MS being the most prevalent. These techniques offer high sensitivity and selectivity, enabling the detection of taleranol residues in various matrices like urine, muscle tissue, and liver. [, , , , , , , , ]

Q14: What sample preparation techniques are commonly used in taleranol analysis?

A14: Sample preparation often involves liquid-liquid extraction (LLE) using solvents like diethyl ether, followed by cleanup steps using solid-phase extraction (SPE) with various cartridges. Immunoaffinity columns are also frequently employed for targeted purification. [, , ]

Q15: What is the environmental fate of taleranol?

A15: While the research primarily focuses on taleranol's presence in biological samples, one study detects zearalenone and α-zearalenol, a precursor to taleranol, in sewage treatment plant effluent, suggesting potential environmental release and the need for further investigation into their fate and impact. []

Q16: Is there any research on the dissolution and solubility of taleranol?

A16: The provided research does not specifically address the dissolution and solubility properties of taleranol.

Q17: How are analytical methods for taleranol validated?

A17: Method validation follows established guidelines like Commission Decision 2002/657/EC, assessing parameters like linearity, specificity, precision (repeatability and reproducibility), recovery, decision limit (CCα), detection capability (CCβ), and ruggedness. [, , ]

Q18: How is quality control maintained in analytical laboratories analyzing taleranol?

A18: While not explicitly detailed, quality control measures likely involve using certified reference materials, participating in proficiency testing schemes, and implementing strict quality management systems compliant with standards like ISO/IEC 17025. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.